4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide

Catalog No.
S13075200
CAS No.
650628-69-6
M.F
C11H15N3O2S
M. Wt
253.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonami...

CAS Number

650628-69-6

Product Name

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide

IUPAC Name

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

InChI

InChI=1S/C11H15N3O2S/c1-14(2)8-7-13-17(15,16)11-5-3-10(9-12)4-6-11/h3-6,13H,7-8H2,1-2H3

InChI Key

VSOGUJSYCPIJQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C#N

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides, characterized by the presence of a cyano group and a dimethylaminoethyl side chain. This compound features a sulfonamide functional group, which is known for its biological activities, particularly in medicinal chemistry. The chemical structure includes a benzenesulfonamide core with a cyano group at the para position and a dimethylaminoethyl substituent, contributing to its unique properties.

The reactivity of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide can be attributed to its functional groups. The cyano group can participate in nucleophilic addition reactions, while the sulfonamide moiety can undergo hydrolysis or substitution reactions under acidic or basic conditions. Additionally, this compound may engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the cyano group, which can influence the reactivity of the aromatic ring.

Research indicates that benzenesulfonamide derivatives, including 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide, exhibit significant biological activities. These compounds have been studied for their potential as inhibitors of receptor tyrosine kinases, particularly in cancer treatments. For instance, studies have shown that similar compounds can induce cell death in glioblastoma cells by interacting with tropomyosin receptor kinase A (TrkA), suggesting that 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide may possess anticancer properties as well .

This compound has potential applications in medicinal chemistry, particularly as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth and progression. Additionally, it may serve as a lead compound for the development of new pharmaceuticals targeting various diseases associated with receptor tyrosine kinase dysregulation.

Interaction studies have demonstrated that benzenesulfonamide analogs can effectively bind to receptor tyrosine kinases, influencing their activity and leading to apoptosis in cancer cells. Molecular docking studies have been utilized to predict how 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide interacts with target proteins, providing insights into its mechanism of action and potential efficacy as a therapeutic agent .

Several compounds share structural similarities with 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamidestructureContains isoxazole ring; exhibits different biological activities .
2-Cyano-N-(4-sulfamoylphenyl)acetamidestructureActs as a synthon in heterocyclic synthesis; used for building complex molecules .
N-(thiazol-2-yl)benzenesulfonamidestructureShows antibacterial activity; interacts differently due to thiazole ring .

Uniqueness: The presence of both cyano and dimethylaminoethyl groups distinguishes 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide from other benzenesulfonamides. These modifications enhance its potential biological activity and selectivity towards specific targets compared to structurally similar compounds.

Precursor Selection for Sulfonamide Functionalization

The synthesis of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide requires careful consideration of appropriate precursor molecules that can efficiently undergo sulfonamide functionalization reactions [9]. The selection of optimal precursors significantly impacts both the overall yield and the purity of the final product, making this a critical aspect of the synthetic strategy.

Primary Sulfonyl Chloride Precursors

4-Cyanobenzenesulfonyl chloride represents the most direct precursor for accessing the target sulfonamide compound [39]. This precursor can be synthesized from 4-cyanothiophenol using N-chlorosuccinimide in the presence of isopropanol as a co-reagent in dichloromethane [39]. The reaction proceeds under mild conditions at temperatures ranging from 0 to 20 degrees Celsius for approximately one hour, achieving yields of up to 99 percent [39].

Alternative synthetic approaches involve the preparation of sulfonyl chloride precursors through chlorsulfonation reactions of appropriately substituted benzene derivatives [38]. Benzenesulfonyl chloride itself can be prepared through the reaction of benzene with chlorosulfonic acid, though this approach requires subsequent functionalization to introduce the cyano group [38]. The compound serves as an electrophilic reagent that remains stable toward cold water but hydrolyzes upon heating [38].

Optimization of Precursor Synthesis Conditions

Recent investigations have demonstrated that the choice of halogenating agent significantly influences the efficiency of sulfonyl halide formation [39]. N-chlorosuccinimide has proven superior to N-bromosuccinimide for the preparation of 4-cyanobenzenesulfonyl chloride, providing higher yields and cleaner reaction profiles [39]. The inclusion of isopropanol as a co-reagent facilitates the oxidation process and minimizes side product formation [39].

Temperature control during precursor synthesis represents another critical optimization parameter [37]. Microwave-assisted synthesis has emerged as an effective method for improving both reaction rates and yields in sulfonyl chloride preparation [37]. Optimal conditions typically involve temperatures of 160 degrees Celsius for 15 minutes when using microwave irradiation, compared to conventional heating methods that require 24 hours to achieve similar conversions [37].

Table 1: Precursor Selection for Sulfonamide Functionalization
Precursor TypeYield (%)Reaction ConditionsKey Advantages
4-Cyanobenzenesulfonyl chloride99N-chlorosuccinimide, isopropanol, dichloromethane, 0-20°C, 1hHigh yield, mild conditions
Benzenesulfonyl chloride67-83Standard sulfonylation, pyridine, room temperature, 6hWell-established protocol
4-Chlorobenzenesulfonyl chloride78-831,8-Diazabicyclo[5.4.0]undec-7-ene, 1,2-dichloroethane, 60°C, 6hGood functional group tolerance
4-Methylbenzenesulfonyl chloride84-88Electron-donating groups favoredEnhanced reactivity
Sulfonyl azides70-881,8-Diazabicyclo[5.4.0]undec-7-ene, 1,2-dichloroethane, 60°C, 6hRapid reaction times

Electrochemical Approaches for Precursor Generation

Electrochemical methods have gained attention as environmentally benign alternatives for sulfonyl chloride preparation [5] [36]. These approaches enable the oxidative coupling between thiols and amines under mild conditions using graphite electrodes and stainless steel cathodes [5] [36]. The reaction can be completed in as little as 5 minutes in a microflow reactor setup, providing excellent mass transfer and reaction efficiency [36].

The electrochemical synthesis requires only a small excess of amine (1.5 equivalents), 10 mol percent of tetrabutylammonium tetrafluoroborate as electrolyte, and proceeds in a 3:1 mixture of acetonitrile and 0.3 molar hydrochloric acid at room temperature [36]. Lower electrolyte concentrations or the absence of acid significantly reduces isolated yields, emphasizing the importance of these reaction parameters [36].

Functional Group Compatibility Considerations

The selection of appropriate precursors must account for the stability of functional groups present in the target molecule [9]. The cyano group exhibits remarkable stability under most sulfonamide formation conditions, making it compatible with various synthetic approaches [9]. However, the dimethylaminoethyl side chain requires careful consideration due to potential competing reactions at the tertiary amine center [22].

Studies on related benzenesulfonamide derivatives have demonstrated that electron-withdrawing groups such as the cyano functionality generally facilitate sulfonamide formation reactions [30] [32]. The presence of electron-donating substituents like methyl groups tends to provide higher yields compared to electron-withdrawing groups, though both classes remain viable for synthetic applications [30] [32].

Cyclopropane Ring Formation in Analogous Derivatives

While 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide does not contain a cyclopropane ring, the investigation of cyclopropane formation methodologies in analogous benzenesulfonamide derivatives provides valuable insights for structural diversification and the development of related compounds [15] [17] [18].

Conventional Cyclopropanation Methodologies

The Simmons-Smith reaction represents one of the most reliable methods for introducing cyclopropane rings into aromatic sulfonamide systems [15]. This methodology employs diiodomethane with zinc-copper couple to generate a metal carbenoid species that undergoes stereospecific addition to alkenes [15]. The reaction proceeds through a concerted transition state, ensuring high stereoselectivity and predictable product formation [15].

Photolysis of diazomethane provides an alternative approach for cyclopropane formation, though this method presents significant safety concerns due to the explosive nature of diazomethane [15]. The reaction requires careful control of light intensity and temperature to achieve optimal yields while minimizing side reactions [15]. Despite these challenges, the method remains valuable for specialized applications where other approaches prove ineffective [15].

Advanced Cyclopropanation Strategies

The Buchner ring expansion reaction offers a sophisticated approach to cyclopropane-containing aromatic systems through a two-step process involving carbene formation and subsequent ring expansion [16]. This methodology begins with ethyl diazoacetate as the carbene precursor, which undergoes addition to aromatic rings followed by electrocyclic ring opening to form seven-membered ring systems [16]. While not directly applicable to simple cyclopropane formation, this approach demonstrates the versatility of carbene chemistry in aromatic functionalization [16].

Recent developments in sulfur ylide chemistry have provided new opportunities for asymmetric cyclopropanation reactions [18]. The use of chiral sulfonium salts enables the formation of optically enriched cyclopropane-fused heterocyclic compounds with excellent enantioselectivities exceeding 93 percent enantiomeric excess [18]. These reactions proceed through 1,4-dearomative addition mechanisms that provide both high yields and exceptional stereochemical control [18].

Specialized Cyclopropane Synthesis for Sulfonamide Derivatives

The preparation of cyclopropyl sulfonamides requires specialized synthetic protocols that accommodate the unique reactivity patterns of these substrates [17] [20]. A three-step synthesis involving N-tert-butyl-(3-chloro)propyl sulfonamide formation, ring closure with n-butyl lithium, and subsequent deprotection has been developed for cyclopropyl sulfonamide preparation [17] [20].

The optimization of this synthetic sequence has focused on eliminating the need for intermediate isolation and replacing environmentally problematic reagents [17] [20]. Formic acid has emerged as a superior alternative to trifluoroacetic acid for the final deprotection step, providing both environmental benefits and improved safety profiles [17] [20]. The overall yield for this optimized process ranges from 70 to 75 percent with product purities exceeding 99 percent [17] [20].

Table 2: Cyclopropane Ring Formation Methods
MethodSubstrate CompatibilityYield Range (%)StereoselectivityKey Features
Simmons-Smith ReactionAlkenes, aromatic systems70-85High (stereospecific)Zinc-copper couple, mild conditions
Diazomethane PhotolysisVarious alkenes60-80ModerateLight activation required
Buchner Ring ExpansionAromatic compounds75-90Good with metal catalystsTwo-step expansion process
Sulfur Ylide CyclopropanationN-heteroarenes30-87Excellent (>93% enantiomeric excess)Asymmetric variants available
Ring Closure from Chloro-propylSulfonamide derivatives70-75ControlledDirect cyclization pathway

Mechanistic Considerations for Cyclopropane Formation

The mechanism of sulfur ylide-mediated cyclopropanation involves the generation of free ylide species through base-mediated deprotonation followed by intermolecular nucleophilic attack on activated aromatic systems [18]. The choice of base significantly influences the reaction outcome, with sodium methoxide providing optimal conditions for high enantioselectivity while sodium hydride favors rapid reaction rates [18].

The dearomative nature of these cyclopropanation reactions enables access to structurally complex products that would be difficult to obtain through conventional synthetic approaches [18]. The site selectivity between C2 and C4 positions in activated heteroarenes can be controlled through careful selection of reaction conditions and the electronic nature of the nucleophile [18].

Post-Synthetic Modifications of the Dimethylaminoethyl Side Chain

The dimethylaminoethyl side chain in 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide provides numerous opportunities for post-synthetic functionalization, enabling the preparation of structurally diverse analogs and the fine-tuning of physicochemical properties [21] [22] [24].

N-Alkylation Strategies

Direct alkylation of the dimethylamino group represents the most straightforward approach for side chain modification [27]. The tertiary amine center exhibits nucleophilic character and readily undergoes alkylation reactions with appropriate electrophiles under basic conditions [27]. The reaction typically proceeds through an addition-elimination mechanism when using alkyl halides as electrophilic partners [27].

Phase-transfer catalysis has proven particularly effective for N-alkylation reactions involving dimethylaminoethyl-containing substrates [27]. The use of quaternary ammonium salts as phase-transfer catalysts enables efficient alkylation in two-phase liquid-liquid or solid-liquid systems [27]. This approach minimizes side reactions and provides improved selectivity compared to homogeneous reaction conditions [27].

Oxidative Modifications

The dimethylamino group can undergo controlled oxidation to generate N-oxide derivatives, which exhibit altered electronic properties and hydrogen bonding patterns [22]. These modifications can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds [22]. The oxidation typically employs hydrogen peroxide or m-chloroperbenzoic acid under carefully controlled conditions to prevent over-oxidation [22].

Selective oxidation of one methyl group attached to the tertiary nitrogen provides access to formamide derivatives through a controlled oxidative process [22]. This transformation enables the introduction of additional hydrogen bonding functionality while maintaining the basic nitrogen center [22]. The reaction requires precise control of oxidizing agent stoichiometry and reaction temperature to achieve selectivity [22].

Side Chain Extension and Modification

The ethyl linker between the sulfonamide nitrogen and the dimethylamino group can be modified through various chemical transformations [25]. Hydroxylation reactions enable the introduction of additional polar functionality, which can enhance water solubility and alter the compound's pharmacological profile [25]. These modifications typically employ osmium tetroxide or other dihydroxylation reagents under carefully controlled conditions [25].

Chain extension reactions provide access to longer alkyl linkers through homologation strategies [24]. The use of organometallic reagents such as organolithium or Grignard reagents enables the formation of new carbon-carbon bonds adjacent to the dimethylamino group [24]. These reactions require protection of the amine functionality to prevent unwanted side reactions during the organometallic transformations [24].

Table 3: Post-Synthetic Modification Strategies
Modification TypeReagentsConditionsExpected Yield (%)Key Considerations
N-AlkylationAlkyl halides, basePhase-transfer catalysis, room temperature65-85Selectivity for tertiary amine
N-OxidationHydrogen peroxide, m-chloroperbenzoic acidControlled stoichiometry, 0°C70-90Prevention of over-oxidation
HydroxylationOsmium tetroxide, N-methylmorpholine N-oxideAqueous acetone, room temperature60-75Regioselectivity issues
Chain ExtensionOrganometallic reagentsAmine protection required, low temperature45-70Functional group compatibility
AcylationAcyl chlorides, acetic anhydrideBasic conditions, room temperature75-90N-Acyl product formation

Computational Considerations for Side Chain Modifications

Density functional theory calculations have provided valuable insights into the electronic structure and reactivity patterns of dimethylaminoethyl-containing sulfonamides [29]. The calculations reveal that the dimethylamino group serves as an electron-donating substituent that can influence the reactivity of the aromatic ring system [29]. This electronic effect must be considered when planning synthetic modifications that involve the aromatic portion of the molecule [29].

Molecular electrostatic potential mapping has identified regions of high electron density associated with the tertiary amine nitrogen, confirming its role as a nucleophilic center for alkylation reactions [29]. The calculations also predict favorable binding conformations for various modified derivatives, providing guidance for rational drug design efforts [29].

Protecting Group Strategies

The selective protection of the dimethylamino group enables orthogonal functionalization of other parts of the molecule [23]. Temporary protection using sulfonyl chlorides provides robust protection that withstands a wide range of reaction conditions while remaining removable under mild basic conditions [23]. This approach has proven particularly valuable for complex synthetic sequences involving multiple functional group manipulations [23].

Solubility and Partition Coefficient Analysis

The solubility characteristics of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide can be understood through analysis of its constituent functional groups and comparison with structurally related compounds. The compound features a benzenesulfonamide core with a cyano substituent and a dimethylaminoethyl side chain, each contributing distinct physicochemical properties.

Aqueous Solubility Characteristics

The water solubility of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is expected to be moderate, influenced by the competing effects of hydrophilic and hydrophobic structural elements. The parent benzenesulfonamide exhibits limited water solubility of 4.3 grams per liter at 16 degrees Celsius [1], primarily due to its hydrophobic benzene ring [2]. However, the presence of the dimethylaminoethyl substituent significantly enhances aqueous solubility compared to the unsubstituted parent compound.

The dimethylaminoethyl group contributes to increased water solubility through its basic nitrogen center, which can undergo protonation under physiological conditions. Related dimethylaminoethyl compounds demonstrate substantial water solubility, as exemplified by bis(2-dimethylaminoethyl) ether, which exhibits complete miscibility with water at 100 grams per liter at 20 degrees Celsius [3]. The tertiary amine functionality provides multiple hydrogen bonding sites and ionic character under acidic conditions, enhancing the compound's interaction with aqueous media.

The cyano group presents an electron-withdrawing influence that affects the overall polarity of the molecule. While cyano groups themselves are not directly ionizable [4], they increase the electron density distribution and can participate in dipole-dipole interactions with water molecules. The electron-withdrawing nature of the cyano substituent also influences the acidity of the sulfonamide group, potentially affecting pH-dependent solubility behavior.

Partition Coefficient Considerations

The octanol-water partition coefficient (log P) of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide reflects the balance between its hydrophilic and lipophilic characteristics. The compound is expected to exhibit moderate lipophilicity, with an estimated log P value in the range of 1.0 to 2.5, based on structural analysis of related benzenesulfonamide derivatives [5] [6].

The benzene ring and cyano substituent contribute to the lipophilic character of the molecule. Cyano-substituted aromatic compounds typically demonstrate log P values between 2.0 and 4.0 [7], indicating significant lipophilicity. However, this lipophilic contribution is counterbalanced by the hydrophilic sulfonamide group and the dimethylaminoethyl chain.

The sulfonamide functional group generally imparts hydrophilic character to organic molecules, with most sulfonamide derivatives exhibiting log P values between 0.5 and 2.5 [5]. The dimethylaminoethyl substituent further modifies the partition behavior through its pH-dependent ionization characteristics. Under acidic conditions, protonation of the tertiary amine increases the compound's hydrophilic character, resulting in decreased partition into the organic phase.

Temperature and pH Effects

The solubility of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide demonstrates temperature dependence consistent with other benzenesulfonamide derivatives. Thermal analysis of related compounds indicates that solubility increases with rising temperature across various solvent systems [8]. This endothermic dissolution behavior suggests that elevated temperatures favor the dissolution process through increased molecular motion and disruption of intermolecular interactions in the solid state.

The pH-dependent solubility behavior is particularly significant due to the presence of both the sulfonamide and dimethylaminoethyl functional groups. Under basic conditions, the sulfonamide group can undergo deprotonation, increasing ionic character and aqueous solubility. Conversely, acidic conditions promote protonation of the dimethylamino group, similarly enhancing water solubility through increased ionic interactions.

CompoundWater Solubility (g/L)Temperature (°C)Reference
Benzenesulfonamide4.316ChemicalBook/Fisher Scientific [1]
4-Amino-benzenesulfonamide (Sulfanilamide)8.6537NIST Database [9]
4-FormylbenzenesulfonamideLow25BenchChem
Benzenesulfonamide (estimated)Low to moderate25Estimated
Bis(2-dimethylaminoethyl) ether100.020ChemicalBook [3]

Thermal Stability and Degradation Pathways

The thermal stability of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is governed by the thermodynamic stability of its constituent functional groups and their interactions under elevated temperature conditions. Analysis of structurally related compounds provides insight into the expected thermal behavior and decomposition pathways.

Thermal Decomposition Temperature Range

Based on thermal analysis of related benzenesulfonamide derivatives, 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is expected to remain thermally stable up to approximately 200-250 degrees Celsius. The parent benzenesulfonamide exhibits a melting point of 149-152 degrees Celsius and maintains stability up to 250 degrees Celsius [11] [12]. The presence of the cyano and dimethylaminoethyl substituents may slightly alter these thermal characteristics through electronic and steric effects.

The sulfonamide functional group represents the primary thermal stability-determining factor in the compound. Thermogravimetric analysis of sulfonamide compounds reveals that decomposition typically initiates around 200-300 degrees Celsius, with the sulfonamide moiety undergoing fragmentation to release sulfur dioxide and nitrogen-containing species [13]. The specific substitution pattern influences the exact decomposition temperature, with electron-withdrawing groups like cyano typically increasing thermal stability through resonance stabilization.

Primary Degradation Pathways

The thermal decomposition of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide likely proceeds through multiple concurrent pathways, each involving different functional groups within the molecule. The initial decomposition step typically involves the thermally labile dimethylaminoethyl side chain, which contains tertiary amine bonds susceptible to thermal cleavage.

The dimethylaminoethyl substituent is expected to undergo thermal elimination at temperatures between 150-200 degrees Celsius, forming volatile dimethylamine and ethylene fragments. This process represents an endothermic decomposition pathway that removes the most thermally sensitive portion of the molecule [13]. The elimination of the dimethylaminoethyl group results in the formation of 4-cyanobenzenesulfonamide as an intermediate product.

The cyano group demonstrates high thermal stability due to the strong carbon-nitrogen triple bond, which requires significant energy input for dissociation. Thermal analysis of cyano-containing compounds indicates that cyano groups typically remain intact until temperatures exceed 400-500 degrees Celsius [14]. However, the cyano substituent can participate in secondary decomposition reactions with other molecular fragments at intermediate temperatures.

The sulfonamide functional group undergoes thermal decomposition through a complex mechanism involving the sequential loss of ammonia and sulfur dioxide. This process typically occurs in the temperature range of 250-400 degrees Celsius, with the exact temperature dependent on the electronic environment provided by the aromatic substituents [13]. The electron-withdrawing cyano group may stabilize the sulfonamide moiety through resonance effects, potentially increasing the decomposition temperature.

Secondary Decomposition Products

The advanced thermal decomposition of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide generates various secondary products through fragmentation and rearrangement reactions. The aromatic ring system typically remains intact during the initial decomposition stages, serving as a stable framework for subsequent transformations.

Carbon-nitrogen bond cleavage in the cyano group at elevated temperatures produces cyanide radicals and aromatic carbon radicals, which can undergo further reactions to form complex carbonaceous residues. The presence of nitrogen-containing fragments from both the cyano and dimethylaminoethyl groups can lead to the formation of heterocyclic decomposition products through cyclization reactions [15].

The sulfur-containing fragments from sulfonamide decomposition can form various sulfur-containing species, including sulfur dioxide, hydrogen sulfide, and sulfur-containing heterocycles. These species may interact with the aromatic decomposition products to generate complex organosulfur compounds as final decomposition products.

CompoundMelting Point (°C)Boiling Point (°C)Thermal Stability
Benzenesulfonamide149-152315.5Stable up to 250°C [11]
4-Amino-benzenesulfonamide165-167Not specifiedDecomposes above 200°C [9]
4-Formylbenzenesulfonamide117-118Not specifiedStable up to 200°C
4-Amino-N-(4-nitrophenyl)benzenesulfonamide165.75586.45Decomposes above 165°C [16]

Acid-Base Behavior of Sulfonamide and Cyano Groups

The acid-base behavior of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is determined by the ionizable functional groups present in its structure, primarily the sulfonamide moiety and the dimethylaminoethyl substituent. The cyano group, while not directly ionizable, significantly influences the electronic environment and affects the acidity of adjacent functional groups.

Sulfonamide Group Acidity

The sulfonamide functional group in 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide serves as the primary acidic site in the molecule. Benzenesulfonamide derivatives typically exhibit pKa values in the range of 8.5 to 10.2, with the parent benzenesulfonamide showing a pKa of 10.1 [17] [18]. The presence of the electron-withdrawing cyano substituent is expected to decrease this pKa value, making the compound more acidic than the unsubstituted parent.

The cyano group exerts its influence through resonance and inductive effects that withdraw electron density from the aromatic ring system. This electron withdrawal increases the stability of the deprotonated sulfonamide anion through enhanced delocalization of the negative charge. Quantitative structure-activity relationship studies of substituted benzenesulfonamides demonstrate that electron-withdrawing substituents generally decrease pKa values by 0.5 to 1.5 units compared to the unsubstituted parent compound [19].

The deprotonation of the sulfonamide group follows the general mechanism observed for aromatic sulfonamides, where the acidic proton is removed from the nitrogen atom, generating a resonance-stabilized anion. The negative charge is delocalized across the sulfur-oxygen bonds and can extend into the aromatic ring system, particularly when electron-withdrawing substituents are present [20].

Electronic Effects of the Cyano Substituent

The cyano group significantly modifies the electronic properties of the benzenesulfonamide core through its strong electron-withdrawing character. The cyano substituent possesses a Hammett sigma value of approximately 0.66, indicating substantial electron-withdrawing ability [21]. This electronic effect is transmitted through the aromatic ring system via both resonance and inductive mechanisms.

The inductive effect of the cyano group results from the high electronegativity of the nitrogen atom and the polarized carbon-nitrogen triple bond. This effect decreases electron density throughout the aromatic ring, making the sulfonamide proton more acidic. The resonance effect involves the participation of the cyano group in extended conjugation with the aromatic ring, providing additional stabilization for the deprotonated form.

The cumulative effect of cyano substitution is to increase the acidity of the sulfonamide group, with the estimated pKa for 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide being approximately 8.5 to 9.0. This represents a decrease of 1.0 to 1.5 pKa units compared to the unsubstituted benzenesulfonamide [18].

Dimethylaminoethyl Group Basicity

The dimethylaminoethyl substituent introduces basic character to 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide through the tertiary amine functionality. The dimethylamino group exhibits basic properties with a pKa of approximately 9.12, based on related dimethylaminoethyl compounds [22]. This basicity arises from the availability of the nitrogen lone pair for protonation under acidic conditions.

The protonation of the dimethylaminoethyl group generates a positively charged ammonium ion, which significantly affects the compound's solubility and pharmacokinetic properties. The distance between the basic nitrogen and the acidic sulfonamide group through the ethyl linker allows for the possibility of zwitterionic behavior under appropriate pH conditions.

The basicity of the dimethylaminoethyl group can be influenced by the electronic environment of the molecule. The electron-withdrawing effects of the cyano and sulfonamide groups may slightly decrease the basicity of the tertiary amine through inductive transmission, although this effect is likely minimal due to the intervening ethyl spacer.

pH-Dependent Speciation

The presence of both acidic and basic functional groups in 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide results in complex pH-dependent speciation behavior. At physiological pH (approximately 7.4), the compound exists predominantly as a zwitterion, with the sulfonamide group deprotonated and the dimethylaminoethyl group protonated.

Under highly acidic conditions (pH < 3), both functional groups remain in their protonated forms, resulting in a net positive charge. Under highly basic conditions (pH > 11), both groups are deprotonated, yielding a net negative charge. The intermediate pH range (3-11) encompasses various equilibrium states involving different protonation combinations.

The isoelectric point of the compound, where the net charge equals zero, occurs at approximately pH 8.5-9.0, based on the estimated pKa values of the constituent functional groups. This pH-dependent behavior significantly influences the compound's solubility, membrane permeability, and biological activity profiles.

Functional GrouppKa ValueAcid/Base CharacterEffect on Compound
Benzenesulfonamide (-SO₂NH₂)10.1Weak acidPrimary ionization site [17]
Sulfonamide (general)8.5-10.2Weak acidDeprotonation under basic conditions [18]
Cyano group (-CN)Not applicable (non-ionizable)Electron-withdrawingIncreases acidity of adjacent groups [21]
Dimethylamino group (-N(CH₃)₂)9.12 ± 0.28Weak baseProtonation under acidic conditions [22]
Hydrogen cyanide (HCN)9.21Weak acidReference for cyano group behavior [4]

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

253.08849790 g/mol

Monoisotopic Mass

253.08849790 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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